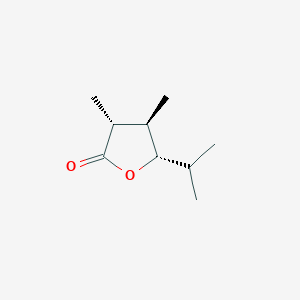
Phenylacetylene-2-13C
Overview
Description
Phenylacetylene-2-13C, also known as 13C Labeled phenylacetylene or Ethynyl-2-13C-benzene, is a compound with a linear formula of C6H5C≡13CH . It has a molecular weight of 103.13 .
Molecular Structure Analysis
The molecular structure of Phenylacetylene-2-13C is represented by the linear formula C6H5C≡13CH . The compound has a molecular weight of 103.13 .Chemical Reactions Analysis
Phenylacetylene is a prototypical terminal acetylene and undergoes many reactions expected of that functional group . It undergoes semi hydrogenation over Lindlar catalyst to give styrene. In the presence of base and copper (II) salts, it undergoes oxidative coupling to give diphenylbutadiyne .Physical And Chemical Properties Analysis
Phenylacetylene-2-13C has a boiling point of 142-144 °C (lit.) and a density of 0.939 g/mL at 25 °C .Scientific Research Applications
- Application : Phenylacetylene-2-13C-based CMPs have been synthesized using green mechanochemical methods. These materials exhibit promising energy storage properties, making them suitable for supercapacitors and batteries .
- Application : Gas-phase electron diffraction studies have investigated the benzene ring distortions in ethynylbenzene (Phenylacetylene). The labeled compound provides insights into ring deformation and bond lengths .
Conjugated Microporous Polymers (CMPs) for Energy Storage
Investigating Aromatic Ring Distortions
These applications highlight the versatility and significance of Phenylacetylene-2-13C in scientific research. . If you need further details or additional applications, feel free to ask! 😊
Safety and Hazards
properties
IUPAC Name |
(213C)ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480102 | |
| Record name | Phenylacetylene-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylacetylene-2-13C | |
CAS RN |
54522-92-8 | |
| Record name | Phenylacetylene-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54522-92-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the "-2-13C" in Phenylacetylene-2-13C?
A1: The "-2-13C" signifies that this molecule is a specifically labeled isotopologue of Phenylacetylene. In this case, the carbon atom at the 2-position of the Phenylacetylene molecule is replaced with the stable isotope Carbon-13 (13C). This isotopic labeling is a powerful tool in chemical research.
Q2: Why is Phenylacetylene-2-13C synthesized, and what research applications benefit from it?
A2: Phenylacetylene-2-13C is synthesized for its use as a labeled precursor in chemical reactions and analytical techniques. [] The presence of the 13C atom allows researchers to track the fate of this specific carbon atom throughout a reaction mechanism. This is particularly useful in:
Q3: The paper mentions the synthesis starting from methyl-13C iodide. Why is this starting material significant?
A3: Methyl-13C iodide is used as the source of the 13C label in this synthesis. [] By starting with a 13C-labeled precursor, the final product, Phenylacetylene-2-13C, will have the 13C atom incorporated at a specific location within its structure. This controlled incorporation is essential for the intended research applications of labeled compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)

